molecular formula C14H20O3 B14724290 Hexyl phenoxyacetate CAS No. 6290-38-6

Hexyl phenoxyacetate

Cat. No.: B14724290
CAS No.: 6290-38-6
M. Wt: 236.31 g/mol
InChI Key: ZDMMHHNEEAOMLL-UHFFFAOYSA-N
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Description

Hexyl phenoxyacetate is an organic compound with the molecular formula C14H20O3. It is an ester formed from hexanol and phenoxyacetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl phenoxyacetate can be synthesized through the esterification reaction between hexanol and phenoxyacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to ensure a steady supply of the product.

Chemical Reactions Analysis

Types of Reactions

Hexyl phenoxyacetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexanol and phenoxyacetic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Hexanol and phenoxyacetic acid.

    Reduction: Hexanol and phenoxyethanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Hexyl phenoxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of hexyl phenoxyacetate involves its interaction with enzymes and other molecular targets. In biological systems, esterases catalyze the hydrolysis of this compound, leading to the release of hexanol and phenoxyacetic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Hexyl phenoxyacetate can be compared with other similar esters, such as:

  • Methyl phenoxyacetate
  • Ethyl phenoxyacetate
  • Butyl phenoxyacetate

Uniqueness

This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it an important compound for research and industrial purposes.

Properties

CAS No.

6290-38-6

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

hexyl 2-phenoxyacetate

InChI

InChI=1S/C14H20O3/c1-2-3-4-8-11-16-14(15)12-17-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3

InChI Key

ZDMMHHNEEAOMLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)COC1=CC=CC=C1

Origin of Product

United States

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